4'-Piperidinoacetophenone serves as a valuable building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. Its reactive ketone group and the piperidine ring allow for further chemical modifications, leading to diverse drug candidates. Studies have explored its use in creating derivatives targeting various therapeutic areas, including:
Research has investigated the potential of 4'-piperidinoacetophenone derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].
Scientists have explored the development of novel anticancer drugs using 4'-piperidinoacetophenone as a starting material [].
Studies have examined the synthesis of antimicrobial agents with 4'-piperidinoacetophenone as a core structure [].
These are just a few examples, and ongoing research continues to explore the potential of 4'-piperidinoacetophenone in creating new therapeutic agents.
4'-Piperidinoacetophenone's chemical properties make it a valuable intermediate in various organic synthesis reactions. Researchers utilize it for:
This reaction allows the formation of new carbon-carbon bonds, leading to the creation of diverse organic compounds [].
The reactive ketone group of 4'-piperidinoacetophenone enables further functionalization through alkylation and acylation reactions, expanding the range of accessible molecules [].
4'-Piperidinoacetophenone has the chemical formula C₁₃H₁₇NO. The key features of its structure include:
There is no current information available on the mechanism of action of 4'-Piperidinoacetophenone.
As information on 4'-Piperidinoacetophenone is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Here are some general safety considerations:
Irritant